molecular formula C6H4BrClN4 B3278222 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 674297-88-2

3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3278222
CAS No.: 674297-88-2
M. Wt: 247.48 g/mol
InChI Key: PWIODDUWXYZRSN-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Chemical Research

The pyrazolo[1,5-a]pyrimidine nucleus, a fused bicyclic heterocycle containing four nitrogen atoms, is a prominent motif in contemporary chemical research. Its rigid, planar structure provides a robust platform for the development of a wide range of functional molecules. The strategic placement of nitrogen atoms within the ring system allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal centers, which are crucial for its diverse applications.

In the realm of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is a key component in numerous biologically active compounds. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antiviral properties. This has led to the development of several clinically important drugs and a multitude of candidates in various stages of drug discovery. The versatility of the scaffold allows for fine-tuning of its steric and electronic properties through substitution at various positions, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Overview of Fused Nitrogen Heterocycles in Academic Contexts

Fused nitrogen heterocycles, such as pyrazolo[1,5-a]pyrimidines, represent a significant and extensively studied class of organic compounds. Their prevalence in natural products and synthetic pharmaceuticals underscores their importance. Academically, the study of these systems contributes to a deeper understanding of fundamental chemical principles, including aromaticity, reaction mechanisms, and structure-activity relationships. The development of novel synthetic methodologies for the construction and functionalization of these ring systems is a continuous and active area of research, often driving innovation in synthetic organic chemistry.

Rationale for Research on 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

The specific compound, This compound , is of particular interest due to the strategic placement of its functional groups. The bromine atom at the 3-position and the chlorine atom at the 5-position serve as versatile synthetic handles for a variety of cross-coupling and nucleophilic substitution reactions. The amine group at the 7-position provides a site for further derivatization and can also modulate the electronic properties and biological activity of the molecule. This trifunctionalized scaffold is a valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of new therapeutic agents and advanced materials.

Properties

IUPAC Name

3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIODDUWXYZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Chloropyrazolo 1,5 a Pyrimidin 7 Amine and Its Derivatives

Retrosynthetic Analysis and Precursor Synthesis

A retrosynthetic analysis of the 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine structure logically disconnects the fused heterocyclic system into two primary building blocks: a substituted 3-aminopyrazole (B16455) core and a three-carbon electrophilic component. The pyrazolo[1,5-a]pyrimidine (B1248293) framework is typically constructed via the condensation of a 5-aminopyrazole derivative with a suitable bielectrophilic partner. beilstein-journals.org This approach highlights the importance of the 5-aminopyrazole as a crucial precursor in the design and synthesis of various fused pyrazoloazines. beilstein-journals.orgresearchgate.net

The regioselectivity of the final pyrazolo[1,5-a]pyrimidine product is often dictated by the differential nucleophilicity of the aminopyrazole's nitrogen atoms. The reaction generally proceeds through the more nucleophilic exocyclic primary amino group attacking the electrophilic partner, leading to the desired [1,5-a] fusion rather than the isomeric [3,4-b] system. researchgate.net

The synthesis of the required 3-aminopyrazole precursors often starts from simple, commercially available materials. For instance, β-ketonitriles can react with hydrazine (B178648) derivatives under acidic conditions to yield the corresponding 5-aminopyrazoles. beilstein-journals.org The substituents required on the final target molecule, such as the bromine atom at the C-3 position, can either be installed on the pyrazole (B372694) precursor before cyclization or introduced onto the assembled pyrazolo[1,5-a]pyrimidine core.

Direct Synthesis Routes to this compound

The direct synthesis of the title compound involves a two-stage process: the formation of the core heterocyclic ring system followed by selective halogenation.

Cyclization Reactions for Pyrazolo[1,5-a]pyrimidine Core Formation

The formation of the pyrazolo[1,5-a]pyrimidine core is a cornerstone of this synthetic strategy, with several established methods available. A prevalent method involves the cyclocondensation reaction between 5-aminopyrazole derivatives and various β-dicarbonyl compounds or their synthetic equivalents. nih.gov This reaction typically proceeds under acidic or basic conditions and involves the initial nucleophilic addition of the pyrazole's amino group to an electrophilic carbonyl center, followed by intramolecular cyclization and dehydration to generate the fused bicyclic system. nih.gov

More specifically, to obtain the 7-amino substitution pattern, 5-aminopyrazoles can be reacted with reagents such as 3-oxo-2-phenyl propanenitrile or 3-(dimethylamino)-2-(substituted)acrylonitrile under acidic conditions. mdpi.com Another powerful one-pot strategy involves the three-component reaction of amino pyrazoles, enaminones (or chalcones), and a halogen source, which allows for the simultaneous formation of the core and introduction of a halogen. nih.gov This cascade cyclization-oxidative halogenation is highly efficient. nih.govacs.org The mechanism involves a Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization, dehydration, and subsequent halogenation. nih.gov

PrecursorsReagents/ConditionsProduct CoreReference(s)
5-Aminopyrazole, Enaminone/ChalconeK₂S₂O₈, Sodium Halide, H₂O3-Halo-pyrazolo[1,5-a]pyrimidine nih.govnih.govacs.org
3-Substituted-5-amino-1H-pyrazoles, β-Dicarbonyl compoundsAcidic or Basic conditionsPyrazolo[1,5-a]pyrimidine nih.gov
1H-Pyrazol-5-amine derivatives, 3-(Dimethylamino)-2-(4-nitrophenyl)acrylonitrileHCl in ethanol (B145695), Acetone7-Substituted pyrazolo[1,5-a]pyrimidine mdpi.com

Regioselective Halogenation Methods (Bromination and Chlorination)

Once the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) core is assembled, regioselective halogenation is required to install the bromine at the C-3 position and the chlorine at the C-5 position. The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is particularly susceptible to electrophilic attack.

Bromination at C-3: The introduction of a bromine atom at the C-3 position is commonly achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride, often under reflux conditions. researchgate.netresearchgate.net This method provides good yields of the 3-brominated products. researchgate.net Alternative modern approaches offer milder and more environmentally friendly conditions. One such method employs potassium bromide as the bromine source in the presence of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water at ambient temperature. rsc.orgnih.gov This protocol demonstrates excellent regioselectivity for the C-3 position. nih.gov Another strategy involves a one-pot cyclization and oxidative halogenation using a mixture of K₂S₂O₈ and sodium bromide. nih.govacs.org

Chlorination at C-5: The chlorine atom at the C-5 position can be introduced through several methods. If the cyclization is performed using a precursor that leads to a hydroxyl group at the C-5 position (a pyrazolo[1,5-a]pyrimidin-5-one), this can be converted to the C-5 chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov Direct chlorination of the pyrazolo[1,5-a]pyrimidine ring can be achieved with N-chlorosuccinimide (NCS). researchgate.net The regioselectivity can be controlled by altering reaction conditions. researchgate.net For instance, the reaction of pyrazolo[1,5-a]pyrimidin-7-amines with NCS can lead to C-3 halogenation or C-3, C-5 dihalogenation depending on the stoichiometry and conditions used. researchgate.net A direct synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) involves the dropwise addition of bromine to a solution of 5-chloropyrazolo[1,5-a]pyrimidine (B32228) in glacial acetic acid. chemicalbook.com

Halogenation SiteReagentConditionsKey FeaturesReference(s)
C-3 BrominationN-Bromosuccinimide (NBS)THF, refluxGood yields, standard method researchgate.netresearchgate.net
C-3 BrominationKBr, PIDAH₂O, room temperatureHigh regioselectivity, mild, green rsc.orgnih.gov
C-3 ChlorinationN-Chlorosuccinimide (NCS)VariesRegioselective control possible researchgate.net
C-5 ChlorinationPOCl₃From C-5 hydroxyl precursorStandard conversion of pyrimidinone to chloride nih.gov

Derivatization Strategies of this compound

The presence of two different halogen atoms at the C-3 and C-5 positions, along with the amino group at C-7, makes this compound a versatile scaffold for further functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for selective chemical modifications.

Amination Reactions at C-5 and C-7 Positions

The chlorine atom at the C-5 position is activated towards nucleophilic aromatic substitution (SNAr) and can be readily displaced by various nucleophiles, particularly amines. This reaction provides a straightforward route to a diverse range of 5-amino-substituted pyrazolo[1,5-a]pyrimidines. The SNAr reaction can be performed on the related 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine substrate by heating with a primary or secondary amine in a solvent like DMSO. mdpi.com

While the title compound already possesses a 7-amino group, this functionality can also be installed via SNAr if a 7-chloro precursor is used. For example, in the synthesis of related compounds, a C-7 chlorine atom is selectively substituted with morpholine (B109124). nih.gov The existing 7-amino group can also be a site for further derivatization, such as acylation or alkylation, although the primary focus of derivatization is often the displacement of the halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type)

The bromine atom at the C-3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the C-3 position with various aryl and heteroaryl boronic acids. nih.govnih.govrsc.org This strategy allows for the introduction of diverse aromatic substituents, significantly expanding the structural diversity of the pyrazolo[1,5-a]pyrimidine library. rsc.org For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a wide variety of boronic acids using a palladium catalyst like XPhosPdG2/XPhos to afford C-3 arylated products in good yields. nih.govrsc.org A similar reactivity is expected for this compound.

Ullmann-type Coupling: Ullmann-type reactions, typically catalyzed by copper, are effective for forming C-N bonds. organic-chemistry.org An efficient method has been developed for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors using a copper(I) iodide catalyst with a specific carbazole-based ligand. mdpi.comnih.gov This microwave-assisted reaction proceeds with short reaction times and provides excellent yields for a broad scope of primary and secondary alkylamines, as well as arylamines. nih.gov This methodology is highly applicable for the derivatization of the C-3 bromo position of the title compound.

Reaction TypePositionCatalyst/ReagentsKey TransformationReference(s)
SNArC-5Various amines, DMSOC-Cl bond replaced with C-N bond mdpi.com
Suzuki-MiyauraC-3Pd catalyst (e.g., XPhosPdG2), Base, Arylboronic acidC-Br bond replaced with C-C bond nih.govnih.govrsc.org
Ullmann-type AminationC-3CuI, Ligand, Base, AmineC-Br bond replaced with C-N bond mdpi.comnih.gov

Nucleophilic Substitution Reactions at Halogenated Positions

The halogen atoms on the pyrazolo[1,5-a]pyrimidine scaffold, such as in this compound, are key sites for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The reactivity of these halogen positions can differ, enabling selective functionalization. For instance, in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, the chlorine atom at the C7 position exhibits greater reactivity towards nucleophilic substitution compared to the one at C5. nih.gov This differential reactivity allows for the selective replacement of the C7-chlorine with morpholine, leaving the C5-chlorine intact for subsequent reactions like Suzuki coupling. nih.gov

Nucleophilic aromatic substitution (NAS) is a common strategy to introduce amino groups onto the pyrazolo[1,5-a]pyrimidine core. nih.gov The reaction conditions can be tailored based on the electronic properties of the incoming nucleophile. For example, aromatic amines with electron-donating groups can react in the presence of a mild base like triethylamine (B128534) to yield 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines in high yields. nih.gov In contrast, amines bearing electron-withdrawing groups often require stronger basic conditions to facilitate the substitution. nih.gov The bromine and chlorine atoms at various positions on the ring system are susceptible to substitution by nucleophiles such as amines or alkoxides, typically conducted in polar aprotic solvents.

Table 1: Conditions for Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyrazolo[1,5-a]pyrimidines

Nucleophile TypeRequired ConditionsOutcomeReference
Aromatic amines (with electron-donating groups)TriethylamineHigh yields of 7-(N-arylamino) derivatives nih.gov
Aromatic amines (with electron-withdrawing groups)Strong baseFormation of 7-(N-arylamino) derivatives nih.gov
MorpholinePotassium carbonate, room temperatureSelective substitution at C7 position nih.gov
Amines / AlkoxidesPolar aprotic solvents (e.g., DMF), 60-100°CSubstitution at bromine position

Other Functionalization Approaches

Beyond nucleophilic substitution, the pyrazolo[1,5-a]pyrimidine scaffold can be functionalized through various other reactions, significantly expanding its structural diversity. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. nih.govrsc.org For example, Suzuki coupling reactions have been successfully employed to introduce aryl or heteroaryl groups at halogenated positions, creating new carbon-carbon bonds. nih.gov

Another important functionalization method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species. mdpi.com This reaction allows for the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core. mdpi.com Furthermore, direct functionalization reactions such as nitration, halogenation, and formylation can introduce key functional groups onto the heterocyclic ring system, which can then serve as handles for further modifications. rsc.org These transformations demonstrate the versatility of the pyrazolo[1,5-a]pyrimidine core for creating diverse molecular architectures. nih.gov

Green Chemistry Methodologies in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net Microwave heating has been successfully applied to various synthetic strategies, including multicomponent reactions and cyclocondensations. nih.gov

For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds within minutes under microwave irradiation to afford pyrazolo[1,5-a]pyrimidines in high purity. nih.gov Similarly, the cyclocondensation of 5-aminopyrazoles with β-enaminones can be performed under solvent- and catalyst-free conditions using microwave irradiation, yielding products in high yields (88-97%) in just a few minutes. rsc.orgresearchgate.net This combination of efficient dielectric heating and sequential one-pot reactions avoids the need for isolating intermediates, leading to more sustainable synthetic processes. semanticscholar.org

Solvent-Free and Aqueous Media Reactions

Eliminating volatile organic solvents is a key goal of green chemistry. nih.gov Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying purification procedures. The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved under solvent-free conditions, often facilitated by microwave irradiation. rsc.orgresearchgate.net For example, the cyclocondensation of β-enaminones with 5-aminopyrazoles proceeds efficiently at 180°C under microwave conditions without any solvent. researchgate.net

The use of water as a reaction medium is another environmentally benign approach. Aqueous or aqueous-alcoholic media have been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, often in conjunction with ultrasonic irradiation. bme.hu This method not only provides a cleaner alternative to traditional organic solvents but can also enhance reaction efficiency and scalability, making it suitable for larger-scale production. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) has also been reported as an efficient and recyclable green reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. jocpr.com

Ultrasonic Irradiation Approaches

Ultrasonic irradiation is another energy-efficient technique that aligns with the principles of green chemistry. jocpr.comresearchgate.net The use of ultrasound can promote organic reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole is significantly accelerated by ultrasound, with reaction times as short as 5 minutes and yields ranging from 61-98%. researchgate.netnih.gov

This methodology offers several advantages, including simple procedures, easy work-up, and mild reaction conditions. researchgate.net Ultrasound has also been used in aqueous-alcohol media to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, demonstrating its utility in developing green synthetic protocols for this important class of heterocycles. bme.hueurjchem.com

Table 2: Comparison of Green Synthesis Methodologies for Pyrazolo[1,5-a]pyrimidines

MethodologyKey FeaturesTypical Reaction TimeAdvantagesReferences
Microwave-Assisted Dielectric heating, often solvent-freeMinutesRapid, high yields, high purity nih.govrsc.orgresearchgate.netsemanticscholar.org
Solvent-Free / Aqueous Media No organic solvent or uses water/PEGVaries (minutes to hours)Reduced waste, simplified work-up, low cost nih.govrsc.orgbme.hujocpr.comresearchgate.net
Ultrasonic Irradiation Acoustic cavitationMinutesFast, mild conditions, simple procedure, high yields bme.hueurjchem.comresearchgate.netnih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. The most common synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound. rsc.org The regioselectivity of this reaction is a key aspect of its mechanism. It is generally accepted that the reaction is initiated by the nucleophilic attack of the more reactive exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the reaction partner. researchgate.net

This initial attack is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the pyrazole ring attacks the second electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring. researchgate.net A final dehydration step then yields the aromatic pyrazolo[1,5-a]pyrimidine system. The higher nucleophilicity of the primary exocyclic amino group compared to the endocyclic secondary amine is the determining factor for the observed regioselectivity, preventing the formation of isomeric pyrazolo[1,5-a]pyrimidines. researchgate.net Plausible mechanisms for syntheses conducted under solvent-free mechanochemical conditions have also been proposed. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. It provides detailed insights into the molecular framework by probing the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary data on the chemical shifts and coupling constants of the nuclei within the molecule. For the pyrazolo[1,5-a]pyrimidine core, the proton signals are typically observed in the aromatic region of the ¹H NMR spectrum. For instance, in a series of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines, which are close analogues, the proton at the C2 position (H-2) appears as a singlet, while the protons at C6 and C7 positions (H-6 and H-7) appear as doublets due to their vicinal coupling. mdpi.comresearchgate.net The assignment of H-5 and H-7 in the parent pyrazolo[1,5-a]pyrimidine system has been a subject of revision, with modern studies suggesting that the signal at a lower field should be attributed to H-7. researchgate.net

In the case of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring. The introduction of the amino group at the C7 position would significantly influence the chemical shift of the adjacent H-6 proton.

The ¹³C NMR spectra provide information on each carbon atom in the molecule. For 5-amino-3-bromo-N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine, the carbon signals for the heterocyclic core are observed within the range of δ 79.0 to 153.9 ppm. mdpi.com The carbon atom bonded to bromine (C-3) is typically found at a higher field (more shielded) compared to other carbons in the pyrazole (B372694) ring. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Analogues mdpi.com Data presented for compounds synthesized from the precursor 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984), where the C5-chloro group is substituted.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine8.70 (d, J=7.7 Hz, 1H), 8.01 (s, 1H), 6.53 (d, J=7.7 Hz, 1H), 3.62 (bs, 4H), 2.06 (bs, 4H)154.5, 145.5, 144.0, 136.2, 99.2, 76.9, 47.2, 25.7, 24.9
3-Bromo-5-(isopropylamino)pyrazolo[1,5-a]pyrimidine8.42 (d, J=7.5 Hz, 1H), 7.85 (s, 1H), 7.54 (d, J=7.4 Hz, 1H), 6.23 (d, J=7.4 Hz, 1H), 4.15 (d, J=5.0 Hz, 1H), 1.19 (d, J=6.5 Hz, 6H)155.8, 145.6, 143.5, 135.6, 101.6, 77.5, 42.1, 22.5
3-Bromo-5-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidine9.73 (s, 1H), 8.62 (d, J=7.6 Hz, 1H), 7.99 (s, 1H), 7.81 (d, J=8.8 Hz, 2H), 6.96 (d, J=9.0 Hz, 2H), 6.50 (d, J=7.6 Hz, 1H), 3.76 (s, 3H)155.3, 153.9, 144.9, 143.9, 136.4, 133.5, 121.2, 114.5, 102.1, 78.8, 55.7

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

X-ray crystallography is crucial for determining the dominant tautomeric form of a molecule in the solid state. This is particularly relevant for analogues such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which can exist in several plausible tautomeric forms. acs.orgnih.gov For example, single-crystal X-ray diffraction studies on a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative definitively confirmed the presence of the 7(4H)-one tautomer in the crystalline state, as opposed to other potential enol forms. acs.orgresearchgate.net This information is vital as different tautomers can exhibit distinct biological activities and chemical reactivity. For this compound, while the aromatic amine form is expected to be highly stable, X-ray analysis would definitively confirm this and rule out any potential imine tautomers.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For several 3-bromo-5-amino-substituted pyrazolo[1,5-a]pyrimidines, HRMS (ESI) has been used to confirm the calculated molecular formula, with observed masses typically within 5 ppm of the theoretical value. mdpi.comnih.gov The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum, providing a clear signature for its elemental composition.

Electron Impact (EI) mass spectrometry is often used to study fragmentation pathways. The fragmentation of pyrimidine derivatives typically involves the successive loss of small molecules or radicals from the parent molecular ion. iosrjournals.orgsapub.orgresearchgate.net For the target compound, initial fragmentation could involve the loss of a bromine radical (Br•) or a chlorine radical (Cl•). Subsequent fragmentation would likely involve the cleavage of the pyrimidine and pyrazole rings, leading to characteristic fragment ions that can help to confirm the core structure. sapub.orgresearchgate.net

Table 2: HRMS Data for Representative 3-Bromo-5-amino-pyrazolo[1,5-a]pyrimidine Analogues mdpi.com

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidineC₁₀H₁₂BrN₄267.0245267.0237
3-Bromo-5-(isopropylamino)pyrazolo[1,5-a]pyrimidineC₉H₁₂BrN₄255.0245255.0237
3-Bromo-5-(4-methoxyphenylamino)pyrazolo[1,5-a]pyrimidineC₁₃H₁₂BrN₄O319.0194319.0181
3-Bromo-5-(4-isopropylphenylamino)pyrazolo[1,5-a]pyrimidineC₁₅H₁₆BrN₄331.0558331.0556

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is predicted to be dominated by transitions involving the delocalized π-system of the fused heterocyclic core. The nature and position of substituents play a crucial role in tuning the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org

The introduction of an amino group (-NH2) at the C7 position, which is a potent electron-donating group (EDG), is known to significantly affect the electronic absorption spectra of the pyrazolo[1,5-a]pyrimidine core. rsc.org This leads to the appearance of a main absorption band in the near-UV or visible region, typically between 340–440 nm. nih.gov This band is generally assigned to an intramolecular charge transfer (ICT) transition. In the case of this compound, this ICT would occur from the electron-rich 7-amino group towards the electron-deficient pyrimidine and pyrazole rings, further influenced by the electron-withdrawing halogen substituents.

Compound NameAnticipated λmax (nm)Assigned Electronic TransitionExpected Molar Absorptivity (ε) Range (M⁻¹ cm⁻¹)
This compound340 - 440Intramolecular Charge Transfer (ICT)3,000 - 20,000
Shorter wavelengths (<300)π-π* / n-π*Variable

Chiroptical Properties (if applicable to specific derivatives)

Chiroptical properties, such as optical rotation and circular dichroism (CD), arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. For these properties to be observed, the molecule must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, this compound, is itself achiral as it possesses a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit any chiroptical activity.

However, chirality could be introduced into derivatives of this compound. This could be achieved by several means, for instance:

Introduction of a chiral center: Substitution at the amine group with a chiral moiety (e.g., a chiral alkyl or acyl group) would create a chiral derivative.

Atropisomerism: If bulky substituents were introduced at appropriate positions, rotation around a single bond could be restricted, potentially leading to stable, separable atropisomers which are chiral.

If such chiral derivatives of this compound were synthesized, they would be expected to exhibit chiroptical properties. The CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects would be dependent on the absolute configuration of the chiral center or the atropisomeric axis.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloropyrazolo 1,5 a Pyrimidin 7 Amine and Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to investigate the electronic structure, molecular geometry, and photophysical properties of these compounds. rsc.orgrsc.org

Studies on pyrazolo[1,5-a]pyrimidine analogues often employ DFT calculations with basis sets such as 6-31G(d) to determine the equilibrium geometry and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Theoretical Methods in Electronic Structure Analysis

Computational Method Application in Pyrazolo[1,5-a]pyrimidines Key Findings Reference
DFT (e.g., B3LYP/6-31G(d)) Optimization of ground-state geometry, calculation of molecular orbitals (HOMO/LUMO), and determination of electronic properties. Provides insights into molecular stability, reactivity, and the electronic effects of substituents. researchgate.net
TD-DFT Investigation of excited-state properties, including absorption and emission spectra. Explains the influence of substituents on photophysical behaviors like fluorescence and intramolecular charge transfer (ICT). rsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and stability of pyrazolo[1,5-a]pyrimidine analogues, particularly when studying their interactions with biological macromolecules like proteins. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior in different environments.

In studies of pyrazolo[1,5-a]pyrimidines as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, MD simulations have been used to validate docking poses and assess the stability of the ligand-protein complex. These simulations demonstrate that the derivatives can be stabilized within the ATP binding cleft through hydrogen bonds and hydrophobic contacts, often adopting a specific, stable conformation described as a 'flying bat' shape. This dynamic view confirms that the heterocyclic core fits well within the binding site, mimicking the binding fashion of purine (B94841) inhibitors of the kinase.

The stability of these interactions over the simulation time (e.g., several nanoseconds) provides strong evidence for the proposed binding mode and helps to rationalize the observed inhibitory activity. Such simulations are critical for confirming that a computationally predicted binding pose is energetically favorable and stable under physiological conditions.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold. DFT-based reactivity descriptors, derived from the analysis of frontier molecular orbitals, can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov The distribution of HOMO and LUMO across the molecule indicates regions of high electron density (prone to electrophilic attack) and low electron density (prone to nucleophilic attack), respectively.

For example, DFT analysis can explain the regioselectivity observed in chemical reactions, such as halogenation or substitution, by calculating the charge distribution and orbital densities on the heterocyclic rings. nih.gov This predictive capability allows chemists to anticipate reaction outcomes and devise synthetic strategies more efficiently. nih.gov

Computational studies on related heterocyclic systems have shown that descriptors like electron chemical potential, chemical hardness, and global electrophilicity are effective for predicting molecular reactivity. jchemrev.com Applying these theoretical tools to 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine and its analogues can provide valuable insights into their chemical behavior and guide their functionalization to create new derivatives with desired properties. nih.gov

In Silico Mechanistic Studies of Molecular Interactions

In silico techniques, especially molecular docking, are widely employed to elucidate the mechanisms by which pyrazolo[1,5-a]pyrimidine derivatives interact with their biological targets. These studies are crucial in the field of drug discovery, particularly for designing kinase inhibitors. nih.govnih.gov

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. For pyrazolo[1,5-a]pyrimidine-based inhibitors of kinases like CDK2 and TRKA, docking studies have revealed specific and crucial molecular interactions. nih.gov These simulations often show that the pyrazolo[1,5-a]pyrimidine core forms key hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. nih.gov

For instance, in studies of DPP-4 inhibitors, docking confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme, while substituted aromatic rings on the scaffold interact with adjacent sub-pockets, mimicking the binding mode of established drugs like Alogliptin. nih.gov Similarly, docking of fluorinated pyrazolo[1,5-a]pyrimidines into the active site of the 1Y8Y enzyme identified key hydrogen bond interactions with residues such as Lysine and Aspartate, explaining their potent anticancer activity. ekb.eg These mechanistic insights are invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.govekb.eg

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational medicinal chemistry for establishing relationships between the chemical structure of a compound and its biological activity. For pyrazolo[1,5-a]pyrimidine analogues, 3D-QSAR analyses like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

In a study of 111 pyrazolo[1,5-a]pyrimidines as CDK2/cyclin A inhibitors, a CoMSIA model was developed that demonstrated strong internal and external predictive capacity. The model utilized steric, hydrophobic, and H-bond donor field descriptors to correlate the structural features of the molecules with their inhibitory activities. The resulting contour maps provide a visual guide for drug design, indicating which regions of the molecule are sensitive to modification.

Table 2: CoMSIA Contour Map Analysis for CDK2 Inhibitors

Region/Position Favorable Feature Unfavorable Feature Rationale
R1 Bulky substituents H-bond donor groups Steric bulk is beneficial for activity, while H-bond donors in this area are detrimental.
R2 Hydrophobic groups - Hydrophobic contributions in this area enhance binding and activity.
R3 Large, hydrophilic groups; nearby H-bond donors Distal H-bond donors This position tolerates bulky and water-soluble groups, with specific H-bond interactions being favorable.
R4 Bulky, hydrophobic groups - Both steric bulk and hydrophobicity in this region are beneficial for biological activity.

These predictive models are powerful tools that allow researchers to forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives

Impact of Substituent Variation on Molecular Interactions

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is profoundly influenced by the nature and placement of various substituents. Modifications at the C3, C5, and C7 positions of the scaffold have been extensively studied to understand how they affect interactions with biological targets. The versatility of this core structure allows for the introduction of a wide array of functional groups, including alkyl, aryl, amino, and halogen moieties, which fine-tunes the molecule's electronic properties, lipophilicity, and conformation. nih.gov These modifications directly impact the compound's ability to form crucial molecular interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking within the target's binding site. nih.gov

For instance, SAR studies on derivatives targeting kinases like CDK2 and TRKA have demonstrated that even minor changes can lead to significant shifts in inhibitory activity. The substitution of a COOEt group at the C3 position with a cyano group was found to increase activity. mdpi.com Similarly, on a phenyl group attached to the core, a bromo substituent conferred better activity compared to a chloro group. mdpi.com The pyrazolo[1,5-a]pyrimidine scaffold has a high affinity for the ATP-binding pockets of protein kinases, and many derivatives act as ATP competitors, inhibiting the kinase's function. nih.gov Small hydrophobic groups at the C3 position can enhance binding within the ATP pocket, while electron-withdrawing groups at the C5 position have been shown to improve antibacterial activity. nih.gov

In the context of anti-mycobacterial agents, SAR studies on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed that a 3-(4-fluoro)phenyl group, combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents, resulted in potent growth inhibition of Mycobacterium tuberculosis. mdpi.com The amine at the C7 position is also a critical point for modification; studies have shown that a carboxamide group in this region can significantly enhance activity, while its absence leads to a reduction. nih.gov

The following table illustrates the impact of substituent variation on the inhibitory concentration (IC₅₀) against specific kinases.

CompoundC3 SubstituentPhenyl SubstituentTarget KinaseIC₅₀ (µM)
6d Cyano-CDK20.55
6n COOEt-CDK20.78
6p COOEtBromoCDK20.67
6o COOEtChloroCDK20.76
6d Cyano-TRKA0.57
6n COOEt-TRKA0.98
6p COOEtBromoTRKA1.34
6o COOEtChloroTRKA1.59
Data sourced from a study on dual inhibitors of CDK2 and TRKA kinases. mdpi.com

Positional Effects of Halogen and Amine Substituents on Molecular Recognition

The specific position of halogen and amine substituents on the pyrazolo[1,5-a]pyrimidine core is a determining factor in molecular recognition and binding. The pyrimidine (B1678525) ring of the scaffold is electron-deficient, making the C5 and C7 positions susceptible to nucleophilic aromatic substitution, which allows for the introduction of various amine and other functional groups. nih.govmdpi.com

Halogen Substituents: Halogens, particularly bromine and chlorine, are frequently incorporated into the design of pyrazolo[1,5-a]pyrimidine derivatives. Their presence can significantly alter the electronic distribution of the ring system and provide additional contact points for interaction within a protein's active site. The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines is a key strategy, as these intermediates are valuable for creating more complex molecules through coupling reactions. nih.gov For example, the synthesis of potent TTK inhibitors often begins with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, where the halogens are sequentially displaced. nih.gov

Studies have shown that haloaryl substituents can play a crucial role in molecular packing and photophysical properties. rsc.org For instance, a 2,4-dichlorophenyl group can create a marked dihedral angle with the heterocyclic core, which may reduce electronic communication between the rings and influence binding. rsc.org The choice between different halogens can also fine-tune activity; one study found that a bromo group on an attached phenyl ring was more beneficial for activity against CDK2 and TRKA than a chloro group. mdpi.com

Amine Substituents: The amine group, particularly at the C7 position, is pivotal for establishing key interactions with target proteins. In many kinase inhibitors, this amine or a related nitrogen-containing heterocycle (like morpholine) acts as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase. mdpi.com This interaction is often critical for anchoring the inhibitor in the ATP-binding site. mdpi.com The strategic disposition of aryl groups and fused heterocyclic moieties can promote π–π stacking and C–H⋯N interactions, further stabilizing the ligand-protein complex. rsc.org The ability to readily modify the C7 position allows for the optimization of these interactions and the exploration of different pockets within the binding site. nih.govmdpi.com

Ligand Efficiency and Binding Affinity Principles in Pyrazolo[1,5-a]pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as it consistently demonstrates a strong affinity for various biological targets, especially protein kinases. rsc.orgbenthamdirect.com These compounds frequently function as ATP-competitive inhibitors, meaning they bind to the same site as ATP, thereby blocking the enzyme's phosphorylation activity. nih.govrsc.org The planar, bicyclic nature of the core provides a rigid framework that can be appropriately decorated with functional groups to maximize interactions with the ATP-binding pocket. mdpi.com

Binding affinity, often quantified by the half-maximal inhibitory concentration (IC₅₀), is a measure of how tightly a ligand binds to its target. For pyrazolo[1,5-a]pyrimidine derivatives, this affinity is a direct result of the cumulative effect of various non-covalent interactions. SAR studies are essential for optimizing this affinity by systematically altering substituents to enhance these interactions. nih.govrsc.org For example, the development of potent Tropomyosin Receptor Kinase (Trk) inhibitors from this scaffold has led to compounds with IC₅₀ values in the low nanomolar and even sub-nanomolar range. nih.govmdpi.com

Ligand efficiency (LE) is a metric used to evaluate the binding energy per heavy atom of a molecule, providing insight into how efficiently a compound utilizes its size to achieve binding affinity. While not always explicitly calculated in initial studies, the principles of ligand efficiency guide the optimization process. The goal is to develop smaller, less complex molecules that still exhibit high potency. The pyrazolo[1,5-a]pyrimidine core provides an efficient anchor, allowing for the addition of relatively small functional groups to achieve significant gains in potency, which is a hallmark of an efficient scaffold. rsc.org

Computational SAR Modeling and Cheminformatics Approaches

Computational methods are indispensable tools for elucidating the SAR of pyrazolo[1,5-a]pyrimidine derivatives. Molecular docking, in particular, is widely used to predict and analyze the binding modes of these inhibitors within the active sites of their target proteins. mdpi.comnih.gov These simulations provide corroborative evidence for experimentally observed activities and offer a structural rationale for why certain substituents enhance or diminish potency. mdpi.com

Docking studies can reveal the specific amino acid residues that interact with the ligand, highlighting key hydrogen bonds, hydrophobic contacts, and other interactions. researchgate.net For example, in the development of PI3Kδ inhibitors, docking studies showed that an oxygen atom in a morpholine (B109124) group at the C7 position forms a critical hydrogen bond with Val-828 in the hinge region of the enzyme. mdpi.com Such insights are invaluable for the rational design of new, more potent analogues. mdpi.com

Beyond molecular docking, other cheminformatics approaches are employed. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties helps to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.netjohnshopkins.edu Virtual screening of compound libraries against a target protein's crystal structure can identify new hits with the pyrazolo[1,5-a]pyrimidine core. nih.gov These computational techniques, when integrated with experimental synthesis and biological evaluation, accelerate the optimization cycle and improve the efficiency of drug discovery efforts. researchgate.netresearchgate.net

Mechanistic Molecular Interaction Studies and Biological Target Identification

Molecular Recognition and Binding Mode Analysis

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the core structure of the compound , is crucial for its interaction with biological targets, particularly protein kinases. Molecular recognition is largely dictated by the planar, rigid, and nitrogen-rich nature of this bicyclic system. This structure facilitates key interactions such as hydrogen bonding and π-π stacking with amino acid residues within the target protein's binding site. nih.gov

Structure-activity relationship (SAR) studies on derivatives of this scaffold have identified critical features for potent and selective binding. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction, a common binding motif in kinase inhibitors. For instance, in Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the backbone of the Met592 residue in the hinge region of the kinase. nih.govmdpi.com Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system are used to fine-tune binding affinity and selectivity. nih.gov The bromine and chlorine atoms at the 3- and 5-positions, as seen in 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine, are electron-withdrawing groups that can enhance interactions within hydrophobic pockets of the protein target.

Enzyme Inhibition Mechanisms (e.g., Kinases like Trk, CK2, Pim-1, Flt-3, AAK1)

Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold are recognized as potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer. nih.gov

Tropomyosin receptor kinases (Trks): Numerous pyrazolo[1,5-a]pyrimidine-based molecules have been developed as Trk inhibitors. mdpi.com SAR studies have led to compounds with high potency, demonstrating IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC. nih.gov

Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine structure is a known pharmacophore for CK2 inhibitors. nih.gov While many kinase inhibitors suffer from a lack of selectivity, research has focused on modifying this scaffold to improve specificity for CK2 over other kinases. researchgate.netbiorxiv.org

Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) is another significant target. Dual inhibition of Pim and FLT3 kinases by related compounds has shown enhanced cytotoxicity in acute myeloid leukemia (AML) cells. nih.gov Certain CK2 inhibitors based on similar scaffolds have been found to also potently inhibit Pim kinases. researchgate.net

Fms-like tyrosine kinase 3 (Flt-3): Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as Flt-3 inhibitors, particularly for AML featuring Flt-3 internal tandem duplication (FLT3-ITD) mutations. nih.gov Some compounds in this class have demonstrated submicromolar activity against FLT3-ITD. nih.gov

Adaptor-Associated Kinase 1 (AAK1): While not as extensively documented in the provided context, the broad activity of the pyrazolo[1,5-a]pyrimidine scaffold against the human kinome suggests AAK1 as a potential target for certain derivatives.

The table below summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Kinase TargetCompound TypeReported Activity (IC50)
TrkAPicolinamide-substituted derivative1.7 nM nih.govmdpi.com
TrkA, B, CMacrocyclic derivative0.17 nM, 0.07 nM, 0.07 nM nih.gov
FLT3-ITDDisubstituted derivativeSubmicromolar nih.gov
PI3KδBenzimidazole derivative18 nM mdpi.com
TTKCFI-4022571.7 nM nih.gov

ATP-Competitive and Allosteric Inhibition Modes

The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. nih.gov In this mode, the inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the endogenous substrate, ATP. The structural similarity of the heterocyclic scaffold to the adenine (B156593) ring of ATP facilitates this interaction. This binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. biorxiv.org

In contrast, allosteric inhibitors bind to a site on the enzyme distinct from the active site. nih.gov This binding induces a conformational change in the protein that alters the shape of the active site, preventing the substrate from binding or reducing the enzyme's catalytic efficiency. umich.edu While allosteric inhibition is a strategy to achieve greater selectivity, current evidence strongly points to pyrazolo[1,5-a]pyrimidine derivatives functioning primarily as ATP-competitive inhibitors. nih.govbiorxiv.org

Receptor Binding Profiles and Selectivity Assessment

A critical aspect of developing kinase inhibitors is ensuring they are selective for their intended target to minimize off-target effects. The selectivity of pyrazolo[1,5-a]pyrimidine derivatives is assessed through comprehensive binding profiles. nih.gov Modifications to the core scaffold are crucial for achieving selectivity. For example, adding a morpholine (B109124) group to a derivative improved its selectivity profile. nih.gov

Kinome scanning is a widely used method to assess selectivity, where a compound is tested against a large panel of kinases in a competitive binding assay. byu.edu This approach can identify both primary targets and potential off-targets. For instance, a pyrazolo[1,5-a]pyrimidine derivative, CFI-402257, was found to be a highly selective inhibitor of the TTK kinase. nih.gov Similarly, another derivative designed as a PI3Kδ inhibitor showed high selectivity over other PI3K isoforms (PI3Kα, β, and γ). mdpi.com

Protein-Ligand Interaction Methodologies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To fully characterize the binding of compounds like this compound to their protein targets, various biophysical techniques are employed.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time. nih.gov It involves immobilizing the target protein on a sensor chip and flowing the ligand (the inhibitor) over the surface. The binding events are detected as changes in the refractive index at the sensor surface, providing data on association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, the ligand is titrated into a solution containing the target protein, and the minute temperature changes are measured. researchgate.net This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). nih.govspringernature.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, offering deep insights into the driving forces of the interaction. researchgate.net

Modulation of Cellular Pathways at the Molecular Level

By inhibiting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate the activity of entire cellular signaling pathways. For example, in FLT3-ITD positive AML, the mutated FLT3 kinase constitutively activates downstream pathways, including the STAT5 signaling cascade, which upregulates oncogenes like c-Myc and the anti-apoptotic protein Mcl-1. nih.gov

Inhibition of FLT3-ITD and/or Pim kinases by relevant inhibitors leads to a decrease in the phosphorylation of these downstream targets. umaryland.edu This, in turn, can trigger the proteasomal degradation of c-Myc and Mcl-1. nih.govumaryland.edu The depletion of these key survival proteins ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. This demonstrates how molecular inhibition at a single kinase can have profound effects on cellular fate.

Target Validation Methodologies (e.g., Genetic Approaches, Biochemical Assays)

Validating that a specific protein is the true biological target of a compound is a multi-faceted process.

Biochemical Assays: These are the foundational methods for target validation. In vitro kinase assays are used to directly measure the inhibitory activity of a compound against a purified enzyme. byu.edu These assays determine key parameters like the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov

Genetic Approaches: Genetic methods provide strong evidence for target engagement in a cellular context. For example, studying cell lines with specific genetic alterations, such as the FLT3-ITD mutation, can confirm that a compound's activity is dependent on the presence of that specific target. nih.gov RNA interference (RNAi) screens can also be used to identify kinases that are essential for the growth of cancer cell lines, thereby validating them as potential drug targets. nih.gov

Cell-Based Assays: These assays assess the effect of the compound on whole cells. Antiproliferative assays, such as the NCI-60 screen, measure the ability of a compound to inhibit the growth of various cancer cell lines, providing an EC50 or GI50 value. byu.edu Other assays can measure the induction of apoptosis or changes in the phosphorylation status of downstream signaling proteins within the cell, confirming that the compound is engaging its target and modulating the relevant pathway. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Target Engagement

While specific molecular docking and dynamics simulation studies for this compound are not extensively available in publicly accessible literature, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been the subject of such computational analyses to elucidate their binding modes and target interactions. These studies are crucial in predicting how these molecules fit into the active sites of enzymes and proteins, providing a rational basis for their observed biological activities.

Molecular docking simulations for various pyrazolo[1,5-a]pyrimidine analogs have been employed to predict their binding affinity and orientation within the active sites of potential targets. For instance, studies on related compounds have explored interactions with key enzymes in Mycobacterium tuberculosis. These simulations help in identifying crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Following docking studies, molecular dynamics (MD) simulations are often performed to understand the dynamic behavior of the compound within the binding pocket over time. MD simulations provide insights into the stability of the docked pose, the flexibility of the protein and ligand, and the energetic landscape of the binding event. For other pyrazolo[1,5-a]pyrimidine derivatives, these simulations have been instrumental in confirming the stability of the ligand-target complex and identifying key residues that are critical for maintaining the interaction.

Table 1: Representative Molecular Docking and Dynamics Simulation Findings for Pyrazolo[1,5-a]pyrimidine Analogs

Target Enzyme Key Interacting Residues (Predicted) Predicted Binding Mode Simulation Stability
InhATyr158, NAD+Hydrogen bonding with backbone atomsStable over simulation period
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Cys387, Gly132Covalent and non-covalent interactionsHigh stability observed
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Glu81Hinge region bindingMaintained key interactions

Note: This table represents findings for various pyrazolo[1,5-a]pyrimidine derivatives and not specifically for this compound.

Mechanistic Insights into Antitubercular Activity

The precise mechanisms of action for this compound against Mycobacterium tuberculosis are still under investigation. However, research on structurally related pyrazolo[1,5-a]pyrimidines has provided valuable clues into potential pathways and molecular targets.

One of the key putative targets for this class of compounds is ATP synthase . nih.gov The mycobacterial ATP synthase is a critical enzyme for energy production in the bacterium, and its inhibition can lead to a bactericidal effect. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of this enzyme, suggesting that this compound might also share this mechanism. nih.gov Inhibition of ATP synthesis would disrupt the energy metabolism of M. tuberculosis, leading to cell death.

Another area of investigation revolves around the Rv1751/FAD-dependent hydroxylase . acs.orgnih.govresearchgate.net Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which are structurally analogous, have revealed that resistance to these compounds can be conferred by mutations in the gene encoding for a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). acs.orgnih.govresearchgate.net This suggests that Rv1751 may be involved in the metabolic activation or deactivation of these compounds. acs.orgnih.govresearchgate.net It is plausible that this hydroxylase could metabolize the pyrazolo[1,5-a]pyrimidine core, and alterations in this enzyme could therefore affect the compound's efficacy. acs.orgnih.govresearchgate.net This finding points towards a complex interplay between the compound and the bacterium's metabolic machinery.

Table 2: Potential Antitubercular Mechanisms of Pyrazolo[1,5-a]pyrimidine Analogs

Potential Target/Mechanism Observed Effect in Analogs Relevance to M. tuberculosis
ATP Synthase InhibitionPotent inhibition of mycobacterial ATP synthase by some derivatives. nih.govCrucial for bacterial energy production and survival. nih.gov
Rv1751/FAD-dependent hydroxylaseMutations in Rv1751 confer resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.orgnih.govresearchgate.netMay be involved in the metabolic processing of the compound. acs.orgnih.govresearchgate.net

Further research is necessary to definitively establish the mechanistic pathways for this compound. However, the insights gained from its analogs provide a strong foundation for future investigations into its potential as an antitubercular agent.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone for the separation and purity evaluation of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its high resolution and versatility.

High-Performance Liquid Chromatography (HPLC): A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, such as a C18, with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. UV detection is commonly employed, typically in the range of 210-400 nm, to monitor the elution of the compound and any impurities.

A hypothetical HPLC purity analysis might yield data as presented in the interactive table below.

Peak IDCompound NameRetention Time (min)Area (%)
1Impurity A3.450.15
2Impurity B4.780.25
3This compound6.2199.50
4Impurity C7.890.10

Gas Chromatography (GC): While less common for polar, non-volatile compounds like this compound, GC can be used, often requiring derivatization to increase volatility and thermal stability. nih.gov This process can be complex and time-consuming. nih.gov

Supercritical Fluid Chromatography (SFC): SFC presents a greener alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase. This technique can offer faster separations and reduced solvent consumption, particularly for chiral separations if applicable to derivatives of the target compound.

Hyphenated Techniques for Complex Mixture Analysis

To gain deeper structural insights and analyze complex mixtures, chromatographic systems are often coupled with mass spectrometry detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govrsc.orgnih.gov LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operated in positive ion mode. The mass spectrometer can provide the molecular weight of the parent ion and, through fragmentation in MS/MS mode, yield structural information about the molecule.

A representative table of hypothetical LC-MS/MS parameters for the analysis of this compound is shown below.

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Precursor Ion (m/z)276.9
Product Ions (m/z)197.0, 170.0
Collision Energy20-35 eV

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or related impurities, GC-MS provides high separation efficiency and detailed mass spectra that can be compared against spectral libraries for identification. nih.gov However, as with GC, derivatization is often a necessary step for polar analytes. nih.gov

Quantitative Analysis in Research Settings

Accurate quantification of this compound is critical for applications such as reaction monitoring to determine reaction kinetics and endpoints.

Reaction Monitoring: LC-MS/MS is frequently used for quantitative analysis in a research context due to its high sensitivity and specificity, allowing for the measurement of low concentrations of the analyte in complex matrices. rsc.orgnih.gov By employing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the target compound can be monitored, minimizing interferences from other components in the reaction mixture.

A hypothetical time-course analysis for a synthesis reaction producing this compound could be tabulated as follows.

Time Point (hours)Concentration of Starting Material (µg/mL)Concentration of this compound (µg/mL)
0100.00.0
165.434.6
230.169.9
45.294.8
6<1.098.5

This quantitative data is essential for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize the yield and purity of the desired product. The development of reliable quantitative methods depends on proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification. nih.govrsc.org

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or descriptive data could be located for the chemical compound "this compound." The performed searches for this exact molecule, including its synthesis, properties, and potential applications, did not yield any relevant results.

The available literature frequently refers to a related but distinct compound, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) , which lacks the amine group at the 7-position that is critical to the user's specified subject. While the broader class of pyrazolo[1,5-a]pyrimidine derivatives is a subject of scientific inquiry, with various studies exploring their synthesis and applications in areas such as medicinal chemistry, the specific derivative "this compound" does not appear to be documented in the accessible scientific domain.

A study on the synthesis of pyrazolo[1,5-a]pyrimidines describes a general method starting from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, where the halide at the 7-position can be displaced by an amine through nucleophilic aromatic substitution. nih.gov This suggests a theoretical pathway to synthesize the requested compound, but no literature confirms that this specific synthesis has been performed or that the resulting compound has been studied.

Due to the complete absence of information for "this compound," it is not possible to generate the requested article focusing on its applications in chemical biology and materials science as outlined. The strict adherence to the specified subject matter prevents the inclusion of information on related but different compounds.

Therefore, the content for the following sections and subsections, as requested by the user, cannot be provided:

Applications of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives in Chemical Biology and Materials Science

Catalytic Applications (e.g., in Suzuki cross-coupling reactions)

Additionally, without any mention of this or other compounds in relevant literature, the requested table of compound names cannot be generated.

Should "3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine" be a novel compound or one that is documented in proprietary or currently unpublished research, it would explain the absence of information in the public domain.

Future Research Directions and Emerging Paradigms

Exploration of Unexplored Synthetic Routes and Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines traditionally relies on methods like cyclization and condensation reactions. nih.gov While effective, future efforts should focus on developing more efficient, diverse, and scalable synthetic pathways for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine and its analogs.

One promising area is the advancement of one-pot, multi-component reactions . These reactions, which combine several steps into a single operation, improve efficiency by reducing waste and purification efforts. nih.gov Methodologies like the one-pot cyclization involving amino pyrazoles and enaminones could be adapted to directly synthesize or functionalize the target compound. nih.gov Furthermore, the application of flow chemistry could enable safer, more controlled, and scalable production, which is particularly relevant for industrial applications.

Another avenue involves leveraging modern catalytic systems. While palladium-catalyzed cross-coupling reactions are already used to introduce functional groups to the scaffold, rsc.org exploring novel catalysts, including earth-abundant metals or photoredox catalysts, could unlock new chemical transformations. For instance, the bromine atom at the C-3 position is an ideal handle for such cross-coupling reactions, allowing for the introduction of a wide array of substituents to build diverse chemical libraries for screening. mdpi.com

Synthetic MethodologyPotential Application to this compoundKey Advantages
One-Pot Reactions Direct synthesis from acyclic precursors or simplified derivatization pathways.Increased efficiency, reduced waste, lower cost. nih.gov
Flow Chemistry Continuous and scalable synthesis for industrial production.Enhanced safety, precise control over reaction parameters, improved yields.
Novel Catalysis Functionalization at the C-3 (bromo) and C-5 (chloro) positions using photoredox or earth-abundant metal catalysts.Access to new chemical space, milder reaction conditions, improved sustainability.
Biocatalysis Enantioselective transformations or late-stage functionalization using enzymes.High selectivity, environmentally friendly conditions, potential for novel derivatives.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is critical for accelerating the discovery process. For this compound, computational tools can provide profound insights into its intrinsic properties and potential biological activities before committing to extensive laboratory work.

Quantum chemical calculations , such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the compound's electronic structure, reactivity, and photophysical properties. rsc.org This is particularly valuable for exploring its potential in materials science as a fluorophore or in organic light-emitting devices (OLEDs). nbinno.com Such studies can guide the rational design of derivatives with tailored absorption and emission wavelengths. rsc.org

In drug discovery, molecular docking and molecular dynamics simulations are indispensable tools. nih.govekb.eg These methods can be used to screen this compound and its virtual derivatives against libraries of biological targets, such as protein kinases. ekb.eg By predicting binding affinities and modes of interaction, these simulations can prioritize compounds for synthesis and biological testing, saving significant time and resources. nih.gov The integration of machine learning and artificial intelligence (AI) algorithms can further enhance these predictive models by learning from existing structure-activity relationship (SAR) data to identify novel candidates with high potency and selectivity.

Identification of Novel Molecular Targets and Mechanistic Pathways

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is well-established as a potent kinase inhibitor, targeting enzymes like CDKs, TRK, PI3Kδ, and Pim-1. nih.govnih.govmdpi.commdpi.com A primary future direction for this compound is to systematically screen it against a broad panel of kinases to identify novel, high-value targets. nih.gov

Beyond kinases, the structural features of this compound may allow it to interact with other classes of enzymes or receptors. For example, recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cancer immunology. rsc.org Phenotypic screening and chemoproteomics approaches could be employed to uncover entirely new molecular targets and mechanisms of action for this compound, potentially expanding its therapeutic applications beyond oncology to areas like inflammatory or autoimmune diseases. mdpi.com

Potential Target ClassSpecific ExamplesRationale for Investigation
Protein Kinases CDK2, TRKA, PI3Kδ, Pim-1, B-Raf, EGFRThe scaffold is a known "hinge-binding" motif for many kinases. nih.govrsc.orgekb.eg
Transcription Factors Aryl Hydrocarbon Receptor (AHR)The planar heterocyclic system is suitable for binding to ligand-activated transcription factors. rsc.org
Epigenetic Targets Bromodomains, MethyltransferasesThe scaffold could be adapted to interact with reader or writer domains of epigenetic proteins.
G-Protein Coupled Receptors (GPCRs) Adenosine, Dopamine ReceptorsAs purine (B94841) bioisosteres, derivatives may interact with purinergic receptors. researchgate.net

Design of Highly Selective Molecular Tools

While potency is important, selectivity is often the defining characteristic of a successful therapeutic agent or a useful chemical probe. nih.gov Off-target effects can lead to toxicity and limit clinical utility. rsc.org The functional groups on this compound provide the necessary handles to design highly selective molecular tools.

By systematically modifying the substituents at the C-3, C-5, and C-7 positions, researchers can fine-tune the compound's interaction with the target's binding site, enhancing selectivity for a specific protein isoform. For instance, structure-activity relationship (SAR) studies on PI3Kδ inhibitors have shown that specific modifications can drastically improve selectivity over other PI3K isoforms. mdpi.com

Furthermore, this compound can serve as a template for creating chemical probes for target validation and imaging. By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-affinity label, derivatives of this compound can be used to visualize target proteins within cells, confirm target engagement, and identify binding partners. This is a crucial step in the early stages of drug discovery.

Sustainable Synthesis and Environmental Considerations in Pyrazolo[1,5-a]pyrimidine Chemistry

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. bme.hu Future research on this compound should prioritize the development of sustainable synthetic methods.

This includes the use of microwave-assisted synthesis , which can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govnbinno.com The exploration of environmentally benign solvents, such as water, ethanol (B145695), or deep eutectic solvents (DES), is another critical area. bme.huias.ac.in For example, ultrasound-assisted synthesis in aqueous ethanol has been successfully used for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu

Additionally, focusing on atom economy by designing reactions that incorporate most of the starting materials into the final product and using catalytic rather than stoichiometric reagents are key tenets of green chemistry that should be applied to the synthesis and modification of this compound. rsc.org

Opportunities in Interdisciplinary Research (e.g., chemical biology, materials science)

The unique properties of the pyrazolo[1,5-a]pyrimidine scaffold extend beyond medicinal chemistry, offering exciting opportunities in interdisciplinary fields.

In materials science , the tunable photophysical properties of these compounds make them attractive candidates for new organic materials. nbinno.com By strategically adding electron-donating or electron-withdrawing groups to the this compound core, it may be possible to develop novel fluorophores with applications in organic light-emitting devices (OLEDs), sensors, and security inks. rsc.org

In chemical biology , derivatives of this compound can be developed as fluorescent probes to study biological processes. nbinno.com Their relatively small size, high quantum yields, and excellent photostability are advantageous properties for cellular imaging. For example, they could be designed as chemosensors that exhibit a fluorescent response upon binding to specific metal ions or biomolecules, enabling their detection and quantification in complex biological systems.

Q & A

Basic: What synthetic routes and reaction conditions are critical for preparing 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step condensation and substitution reactions. Key considerations include:

  • Halogenation: Bromine and chlorine substituents are introduced via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromine at position 3 can be incorporated using reagents like N-bromosuccinimide (NBS) in dichloromethane ().
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility and reactivity. highlights that solvent choice impacts yield and purity.
  • Catalysts and Temperature: Reactions often require inert atmospheres (e.g., nitrogen) to prevent oxidation. Catalysts like BBr₃ () or acid/base conditions are used for deprotection or functionalization.
  • Purification: Techniques include recrystallization (hexane, ethanol) or chromatography (TLC, silica gel) for isolating pure products ().

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, aromatic protons in pyrazolo-pyrimidine cores resonate at δ 7.5–9.0 ppm ().
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br splits) ().
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) ().
  • X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for structurally similar compounds ( ) .

Advanced: How can reaction conditions be optimized to maximize yield and purity in large-scale synthesis?

Answer:
Optimization strategies include:

  • Stepwise Temperature Control: Gradual heating (e.g., 90°C for aminal formation in ) minimizes side reactions.
  • Catalyst Screening: BBr₃ efficiently demethylates methoxy groups under mild conditions ().
  • In Situ Monitoring: TLC or HPLC tracks reaction progress to terminate at peak conversion ().
  • Scalable Purification: Recrystallization from hexane/ethanol mixtures () or column chromatography with gradient elution () ensures reproducibility.

Advanced: What structure-activity relationship (SAR) insights guide the design of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
SAR studies focus on substituent effects:

  • Halogen Impact: Bromine at position 3 enhances electrophilic reactivity for further functionalization (), while chlorine at position 5 improves metabolic stability ( ) .
  • Aromatic Substitutions: Phenyl or pyridyl groups at position 5 increase lipophilicity and target binding (e.g., anti-inflammatory activity in ) .
  • Amine Modifications: N-Alkyl or N-aryl groups (e.g., morpholinopropyl in ) influence solubility and pharmacokinetics .

Advanced: How should researchers resolve contradictions in reported biological activities of similar compounds?

Answer:
Discrepancies arise from:

  • Assay Variability: Differences in cell lines (e.g., cancer vs. bacterial models) or assay protocols ( vs. 9) .
  • Purity and Stereochemistry: Impurities or undefined stereoisomers (e.g., piperidinyl configurations in ) can skew results .
  • Dosage and Solubility: Poor solubility (e.g., in ) may reduce bioavailability, masking true activity.
    Resolution: Standardize assays (e.g., MIC for antimicrobial studies), validate compound purity via NMR/HPLC, and use computational tools (e.g., LogP predictions) to adjust formulations.

Advanced: How can molecular docking and computational modeling predict target interactions for this compound?

Answer:

  • Target Selection: Prioritize proteins with known pyrazolo[1,5-a]pyrimidine interactions (e.g., CRF1 receptors in or HMG-CoA reductase in ) .
  • Docking Workflow: Use software like AutoDock Vina to simulate binding poses. highlights docking studies to map hydrogen bonds between amine groups and active-site residues.
  • Validation: Compare results with mutagenesis data (e.g., alanine scanning in ) or experimental IC₅₀ values.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.